![molecular formula C21H21FN6O2 B2916042 N-(1-(1-(4-氟-3-甲基苯基)-1H-1,2,3-三唑-4-羰基)哌啶-4-基)异烟酰胺 CAS No. 1251673-88-7](/img/structure/B2916042.png)
N-(1-(1-(4-氟-3-甲基苯基)-1H-1,2,3-三唑-4-羰基)哌啶-4-基)异烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such compounds often involves the formation of the triazole ring via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition. The piperidine ring can be formed via a variety of methods, including the cyclization of amines .Chemical Reactions Analysis
The reactivity of such compounds would largely depend on the functional groups present. The triazole ring is generally stable and unreactive, while the piperidine ring can undergo reactions at the nitrogen atom, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Factors such as the presence of polar groups, the overall charge, and the stereochemistry can all affect properties such as solubility, melting point, and stability .科学研究应用
合成和结构表征
受已知的 SRPK 抑制剂 SRPIN340 的启发,合成并表征了多种 1,2,3-三唑衍生物,以了解它们在治疗人神经胶质瘤中的潜在应用。这些化合物是通过五步合成路线获得的,关键步骤是铜催化的环加成反应。光谱和光谱技术被用于表征,突出了该化合物在药物化学和药物发现中的应用 (Sousa 等人,2021 年)。
抗菌和抗肿瘤活性
合成的三唑衍生物对各种微生物表现出显着的活性,表明它们作为抗菌剂的潜力。这包括它们对革兰氏阳性菌和革兰氏阴性菌以及真菌的功效,展示了该化学品的广谱抗菌特性 (Mishra 等人,2010 年)。此外,1,2,4-三唑的衍生物已针对小鼠诱发的肿瘤评估其抗癌活性,表明它们在抗癌药物开发中的潜力 (Arul & Smith,2016 年)。
抑制人碳酸酐酶同工酶
一系列新的苯磺酰胺类药物结合了各种部分,被研究作为多种人碳酸酐酶的抑制剂,碳酸酐酶是一种参与许多生理和病理过程的酶。这些化合物表现出低纳摩尔的活性,特别是对与肿瘤生长相关的同工型,如 hCA IX 和 XII,突出了它们在设计治疗应用抑制剂中的潜力 (Alafeefy 等人,2015 年)。
神经阻滞剂开发
该化合物的结构基序是氟哌啶和戊氟利多等神经阻滞剂合成的关键中间体。这些试剂含有 4,4-双(对氟苯基)丁基,表明该化合物在开发用于治疗精神疾病的药物中的重要性 (Botteghi 等人,2001 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O2/c1-14-12-17(2-3-18(14)22)28-13-19(25-26-28)21(30)27-10-6-16(7-11-27)24-20(29)15-4-8-23-9-5-15/h2-5,8-9,12-13,16H,6-7,10-11H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHSRSIRIJYZAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)isonicotinamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。